

Application Notes: Detecting TACC3 Protein Levels by Immunohistochemistry Following Sniper(tacc3)-11 Treatment

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Compound of Interest

Compound Name: *Sniper(tacc3)-11*

Cat. No.: *B10832061*

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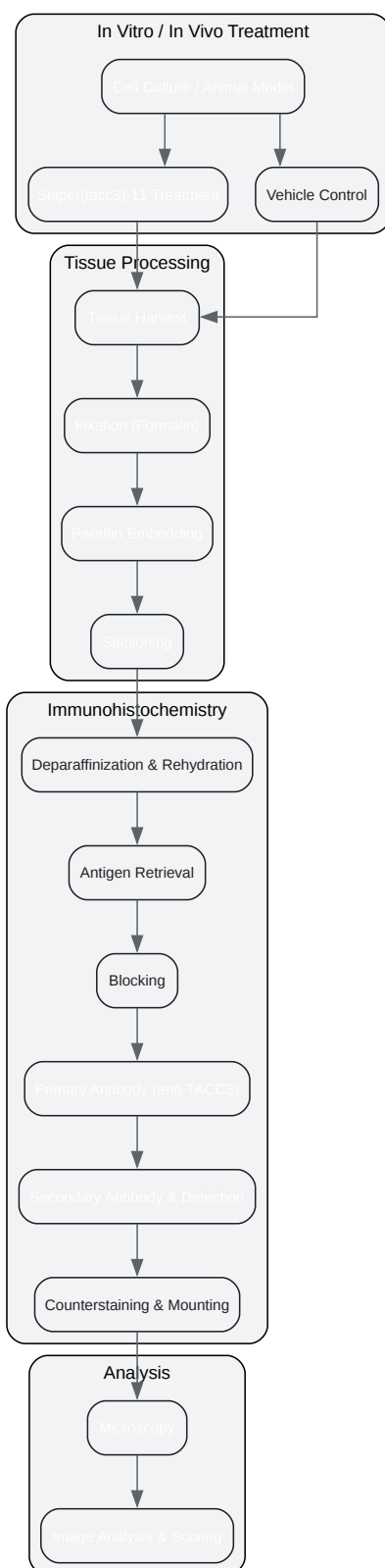
Introduction

Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a key regulator of microtubule dynamics and spindle assembly, and its overexpression is implicated in the progression of various human cancers.[1] The development of targeted protein degraders offers a novel therapeutic strategy to diminish the levels of oncoproteins like TACC3. **Sniper(tacc3)-11** is a potent and specific degrader of the FGFR3-TACC3 fusion protein and induces the degradation of TACC3.[2][3][4][5] This is achieved through the recruitment of the cellular ubiquitin-proteasome system to the target protein, leading to its ubiquitination and subsequent degradation.[4][6][7]

Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of proteins within tissue samples. This application note provides a detailed protocol for the detection of TACC3 protein levels in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with **Sniper(tacc3)-11**. This method allows for the qualitative or semi-quantitative assessment of TACC3 degradation in a tissue-specific context.

Principle of the Method

The experimental workflow involves treating cells or animal models with **Sniper(tacc3)-11** to induce TACC3 degradation. Subsequently, tissues are fixed, paraffin-embedded, and sectioned. The IHC protocol then utilizes a primary antibody specific to TACC3 to detect the protein in the tissue sections. A secondary antibody conjugated to an enzyme reacts with a chromogenic substrate to produce a colored precipitate at the site of the antigen, allowing for visualization by microscopy. The intensity of the staining is expected to be reduced in samples treated with **Sniper(tacc3)-11** compared to vehicle-treated controls, reflecting the degradation of the TACC3 protein.



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Caption: Experimental workflow for IHC detection of TACC3 after **Sniper(tacc3)-11** treatment.

Data Presentation

The results of the immunohistochemical analysis can be semi-quantitatively scored to compare TACC3 levels between control and treated groups. The scoring should take into account both the intensity of the staining and the percentage of positively stained cells.

Treatment Group	Staining Intensity (0-3)	Percentage of Positive Cells (%)	H-Score (Intensity x Percentage)
Vehicle Control			
Sample 1			
Sample 2			
...			
Sniper(tacc3)-11			
Sample 1			
Sample 2			
...			

Staining Intensity: 0 = No staining, 1 = Weak, 2 = Moderate, 3 = Strong.

Experimental Protocol

This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents:

- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Phosphate-Buffered Saline (PBS)

- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- 3% Hydrogen Peroxide
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Primary Antibody: Rabbit anti-TACC3 polyclonal antibody (recommended dilution 1:50 - 1:100, requires optimization)
- Biotinylated Goat Anti-Rabbit Secondary Antibody
- Streptavidin-HRP Conjugate
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin
- Mounting Medium

Procedure:

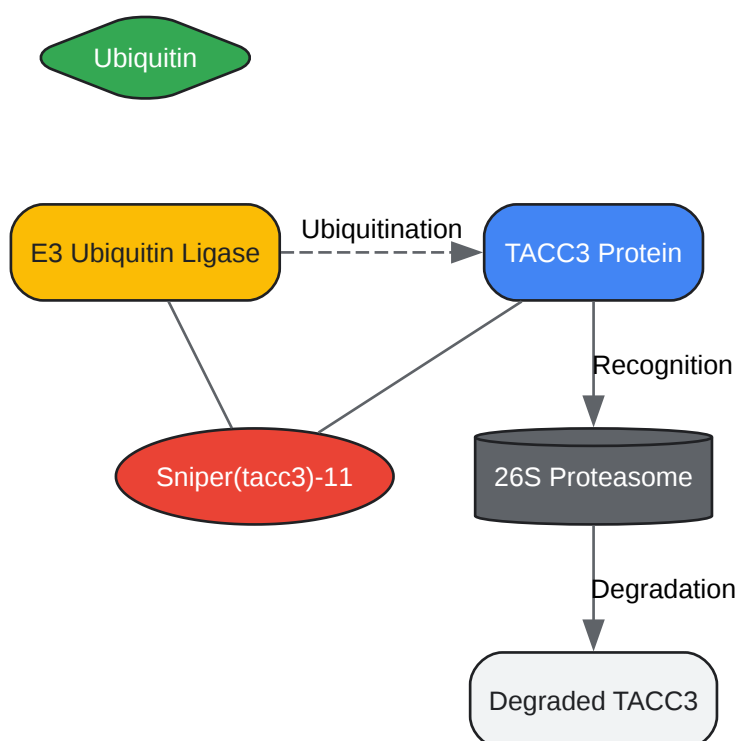
- Deparaffinization and Rehydration:
 1. Immerse slides in two changes of xylene for 5 minutes each.
 2. Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).
 3. Rinse with deionized water for 5 minutes.
- Antigen Retrieval:
 - Heat-Induced Epitope Retrieval (HIER) is recommended for TACC3. The optimal buffer may need to be determined empirically.
 1. Immerse slides in a staining dish containing pre-heated Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0).

2. Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.
 3. Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
 4. Rinse sections with PBS (2 changes, 5 minutes each).
- Peroxidase Blocking:
 1. Incubate sections with 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
 2. Rinse with PBS (2 changes, 5 minutes each).
 - Blocking:
 1. Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
 - Primary Antibody Incubation:
 1. Dilute the primary anti-TACC3 antibody in Blocking Buffer to the desired concentration (start with a 1:100 dilution and optimize as needed).
 2. Drain the blocking buffer and apply the diluted primary antibody to the sections.
 3. Incubate overnight at 4°C in a humidified chamber.
 - Secondary Antibody and Detection:
 1. Rinse slides with PBS (3 changes, 5 minutes each).
 2. Apply the biotinylated secondary antibody diluted according to the manufacturer's instructions.
 3. Incubate for 30-60 minutes at room temperature.
 4. Rinse slides with PBS (3 changes, 5 minutes each).

5. Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
 6. Rinse slides with PBS (3 changes, 5 minutes each).
- Chromogenic Development:
 1. Prepare the DAB substrate solution according to the manufacturer's instructions.
 2. Apply the DAB solution to the sections and monitor for color development (typically 2-10 minutes).
 3. Stop the reaction by rinsing with deionized water.
 - Counterstaining:
 1. Immerse the slides in Hematoxylin for 1-2 minutes.
 2. Rinse with running tap water.
 3. "Blue" the sections in a suitable buffer or tap water.
 - Dehydration and Mounting:
 1. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
 2. Clear in two changes of xylene.
 3. Apply a coverslip using a permanent mounting medium.

Signaling Pathway and Mechanism of Action

Sniper(tacc3)-11 is a heterobifunctional molecule that links a TACC3-binding ligand to an E3 ubiquitin ligase-recruiting moiety. This proximity induces the ubiquitination of TACC3, marking it for degradation by the 26S proteasome, thereby reducing cellular TACC3 levels.



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Caption: Mechanism of **Sniper(tacc3)-11**-induced TACC3 degradation.

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